molecular formula C26H25N3O4 B2836957 N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1031993-58-4

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide

Cat. No.: B2836957
CAS No.: 1031993-58-4
M. Wt: 443.503
InChI Key: GOPDRGUHUWUDBJ-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 3,4-dimethoxyphenylmethyl group at the indole nitrogen and a 4-methylbenzamido substituent at the 3-position of the indole core. Indole-2-carboxamides are prominent in medicinal chemistry due to their versatility in interacting with biological targets, such as GPCRs and enzymes, via hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-16-8-11-18(12-9-16)25(30)29-23-19-6-4-5-7-20(19)28-24(23)26(31)27-15-17-10-13-21(32-2)22(14-17)33-3/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPDRGUHUWUDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Indole-2-Carboxamide Family

1-Benzyl-5-(4-methylbenzamido)-N-[(2-methyloxolan-2-yl)methyl]-1H-indole-2-carboxamide ()
  • Key Differences :
    • Substituent Position: The 4-methylbenzamido group is at the 5-position of the indole (vs. 3-position in the target compound).
    • Benzyl Group: The 2-methyloxolane (tetrahydrofuran) substituent introduces polarity compared to the 3,4-dimethoxyphenyl group.
  • Implications :
    • The 5-position substitution may alter binding orientation in biological targets.
    • The oxolane group could reduce lipophilicity, affecting membrane permeability .
3-(Azidomethyl)-N-(4-Benzoylphenethyl)-5-Chloro-1H-Indole-2-Carboxamide ()
  • Key Differences :
    • Functional Groups: Azidomethyl (photoactivatable) and 5-chloro substituents replace the 3-(4-methylbenzamido) group.
    • Substituent on Carboxamide: A 4-benzoylphenethyl group replaces the 3,4-dimethoxyphenylmethyl.
  • Implications :
    • The azide group enables photo-crosslinking for target identification studies.
    • Chlorine enhances metabolic stability but may reduce solubility .
7-Fluoro-N-[(5-Methylfuran-2-yl)methyl]-N-(Propan-2-yl)-1H-Indole-2-Carboxamide ()
  • Key Differences :
    • Substituents: Fluoro at the 7-position and a furan-isopropyl group replace the 3,4-dimethoxyphenylmethyl.
  • Implications: Fluorine improves bioavailability via enhanced membrane permeability.

Benzimidazole Carboxamide Analogues

2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-Carboxamide ()
  • Key Differences :
    • Core Structure: Benzimidazole replaces indole.
    • Substituents: A propyl group at N1 and 4-methoxyphenyl carboxamide.
  • The propyl group increases lipophilicity, which may improve blood-brain barrier penetration .

Simplified Indole Derivatives

2-(4-Fluorophenyl)-3-Methyl-1H-Indole ()
  • Key Differences :
    • Substituents: Lacks the carboxamide and 3,4-dimethoxyphenylmethyl groups.
  • Implications :
    • The fluorophenyl group enhances metabolic stability but reduces hydrogen-bonding capacity.
    • Simpler structure may limit target specificity .

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an indole backbone substituted with a dimethoxyphenyl group and a benzamide moiety, which are known to influence its biological properties. The general molecular formula is C22H24N2O4C_{22}H_{24}N_2O_4.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of indole-2-carboxamides exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds related to this compound have shown effectiveness against breast cancer cell lines (MCF-7) with GI50 values ranging from 0.95 µM to 1.50 µM .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineGI50 (µM)Mechanism
5iMCF-70.95CDK2 Inhibition, Apoptosis Induction
5jMCF-71.20CDK2 Inhibition, Apoptosis Induction
5kMCF-71.50CDK2 Inhibition, Apoptosis Induction

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound has been reported to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation.
  • Induction of Apoptosis : The compound activates apoptotic pathways by modulating key proteins such as Caspases 3, 8, and 9, Cytochrome C, Bax, Bcl2, and p53 . This leads to programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

  • Dimethoxyphenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Benzamide Moiety : Contributes to the inhibition of specific kinases and enhances the overall stability of the compound.

Studies have shown that modifications on the indole ring can significantly alter the potency and selectivity of these compounds against various targets .

Case Studies

Several case studies highlight the effectiveness of indole derivatives in cancer therapy:

  • Breast Cancer Study : A study evaluating a series of indole derivatives found that those with specific substitutions exhibited enhanced antiproliferative activity against MCF-7 cells. The most potent compounds induced significant apoptosis and inhibited key regulatory proteins involved in cell cycle progression .
  • Tuberculosis Research : Indole-2-carboxamides have also been identified as promising candidates against Mycobacterium tuberculosis (Mtb). One particular derivative showed low micromolar potency against Mtb and was noted for its favorable pharmacokinetic properties .

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